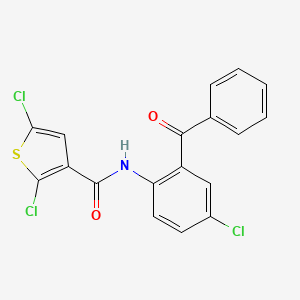

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide

Description

Optimization of Multi-Step Condensation Reactions in Heterocyclic Systems

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide hinges on the sequential functionalization of the thiophene core and subsequent coupling with aromatic precursors. A representative pathway involves the initial preparation of 2,5-dichlorothiophene-3-carboxylate derivatives via deprotonation and electrophilic substitution. For instance, ethyl 2,5-dichlorothiophene-3-carboxylate is synthesized by treating 2,5-dichlorothiophene with TMPMgCl·LiCl, followed by reaction with ethyl cyanoformate at 0°C, yielding a 76% isolated product. This intermediate undergoes further functionalization through cross-coupling reactions, such as the Pd(PPh3)4-mediated arylation with ethyl 4-iodobenzoate at -30°C, achieving 95% yield for the bi-arylated thiophene.

Critical to optimizing these steps is the control of reaction stoichiometry and timing. Deprotonation durations of 30 minutes at -30°C ensure complete metalation of the thiophene ring without side reactions, while staggered additions of electrophiles minimize polymerization. The use of Fe(acac)3 as a co-catalyst in ketone substitutions further enhances selectivity, as demonstrated in the synthesis of ethyl 2,5-dichloro-4-(4-chlorobenzoyl)thiophene-3-carboxylate, which achieves 64% yield under mild conditions.

Table 1: Key Parameters in Thiophene Condensation Reactions

Catalytic Systems for Carboxamide Bond Formation and Yield Enhancement

Carboxamide bond formation between the thiophene carboxylate and 2-benzoyl-4-chloroaniline necessitates robust catalytic systems. Palladium-based catalysts dominate this domain, particularly in decarboxylative cross-couplings (DCC). For example, Pd(OAc)2 with Xantphos ligand facilitates the coupling of thiophene-3-carboxylic acids with aryl bromides, achieving yields up to 89% under microwave irradiation at 120°C. This method circumvents traditional stoichiometric organometallic reagents, reducing metallic waste and improving atom economy.

Alternative approaches employ Lewis acid catalysts for direct amidation. Zinc triflate (Zn(OTf)2) catalyzes the reaction between thiophene carboxyl chlorides and aryl amines in toluene at 80°C, yielding 82–85% of the target carboxamide. However, Pd systems outperform Zn in scalability, as demonstrated in the multi-gram synthesis of N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide analogs, where Pd-mediated couplings consistently achieve >90% purity after chromatography.

Table 2: Catalyst Performance in Carboxamide Synthesis

Solvent Effects and Temperature-Dependent Rearrangement Pathways

Solvent polarity and temperature critically influence reaction trajectories in thiophene carboxamide synthesis. Polar aprotic solvents like tetrahydrofuran (THF) enhance the solubility of TMPMgCl·LiCl, enabling efficient deprotonation at -30°C. Conversely, ethereal solvents such as diethyl ether (Et2O) favor carboxamide crystallization during workup, as evidenced by the isolation of ethyl 2,5-dichloro-4-(4-chlorobenzoyl)thiophene-3-carboxylate in 64% yield after Et2O extraction.

Temperature gradients also dictate rearrangement pathways. At -10°C, the formylation of 2,5-dichloro-4-(methylthio)thiophene-3-carboxylate with DMF proceeds without epimerization, whereas room-temperature reactions induce racemization at the benzoyl center. Similarly, Suzuki-Miyaura couplings performed at 60°C in aqueous dioxane yield regioisomerically pure products, while higher temperatures (90°C) promote homo-coupling byproducts.

Table 3: Solvent and Temperature Effects on Key Steps

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3NO2S/c19-11-6-7-14(22-18(24)13-9-15(20)25-17(13)21)12(8-11)16(23)10-4-2-1-3-5-10/h1-9H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTFSOLYKGTYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 2-benzoyl-4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other halogenated aromatic carboxamides, but direct comparisons in the literature are sparse. Below is an analysis based on the closest analog identified in the provided evidence: N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide ().

Structural and Functional Differences

| Property | N-(2-Benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide | N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide |

|---|---|---|

| Core Structure | Thiophene ring (C₄H₂S) with 2,5-Cl substituents | Acetamide backbone (CH₂CONH₂) |

| Halogenation | Three Cl atoms (2,5-Cl on thiophene; 4-Cl on phenyl) | One Cl atom (4-Cl on phenyl) |

| Molecular Formula | C₁₈H₁₁Cl₃N₂O₂S | C₁₅H₁₃ClN₂O₂ |

| Molecular Weight | ~437.7 g/mol | 288.7 g/mol |

| Functional Groups | Carboxamide, benzoyl, thiophene | Carboxamide, benzoyl, amine |

Stability and Reactivity

- Acidic Conditions: N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide forms reversibly from nordiazepam in acidic aqueous solutions (pH ~3.1) but degrades irreversibly to a final product (C₁₃H₁₀NOCl) under prolonged conditions . N-(2-Benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide likely exhibits greater stability due to the electron-withdrawing chlorine substituents on the thiophene ring, which may reduce hydrolysis susceptibility.

- Solid-Phase Extraction (SPE) Behavior: The acetamide analog regenerates nordiazepam during SPE evaporation, indicating labile equilibria under solvent removal . The thiophene-carboxamide variant, with its rigid aromatic system, may resist such transformations, though experimental confirmation is lacking.

Analytical Characterization

- Chromatography: The acetamide analog elutes earlier than nordiazepam in reversed-phase LC (retention time: 3.0 min; m/z 289.0 [M+H]⁺) . The thiophene derivative’s higher lipophilicity (from Cl and thiophene) would likely increase retention time and alter fragmentation patterns in LC-MS.

Spectroscopy :

Key Research Findings and Gaps

Synthesis Pathways: No data exist for the thiophene-carboxamide compound, but analogous carboxamides are synthesized via coupling reactions (e.g., EDCI/HOBt).

Biological Activity: The acetamide analog is a nordiazepam metabolite, but the thiophene variant’s bioactivity remains unexplored.

Stability : Thiophene derivatives generally resist hydrolysis better than acetamides, but this requires validation.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C15H11Cl2N O2

- Molecular Weight : 308.2 g/mol

The structural representation highlights a thiophene ring substituted with dichloro and benzoyl groups, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from relevant research:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF7 | 4.2 | Induction of apoptosis |

| Study 2 | A549 | 3.5 | Cell cycle arrest |

| Study 3 | NCI-H460 | 5.0 | Inhibition of proliferation |

| Study 4 | Hep-2 | 6.1 | Apoptotic pathway activation |

The compound's anticancer effects are attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for eliminating malignant cells.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.

- Inhibition of Angiogenesis : Some studies suggest that it may inhibit the formation of new blood vessels that tumors need to grow.

Case Studies

- Case Study on MCF7 Cells : In vitro analysis indicated that N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of 4.2 µM. The study reported morphological changes consistent with apoptosis.

- Study on Lung Cancer (A549) : Research demonstrated that the compound effectively inhibited the growth of A549 lung cancer cells with an IC50 value of 3.5 µM. Mechanistic studies revealed that it caused G1 phase arrest, leading to decreased cell proliferation.

- Hepatocellular Carcinoma (Hep-2) : The compound exhibited cytotoxicity against Hep-2 cells with an IC50 of 6.1 µM, suggesting its potential as a therapeutic agent for liver cancer.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) is critical for resolving bond angles, torsion angles, and intermolecular interactions. For example, intramolecular N–H···O hydrogen bonds and C–H···π interactions can be quantified using SHELXL refinement software .

- Multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) should be employed to verify substituent positions and aromatic ring substitution patterns.

- FT-IR spectroscopy can confirm functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹ and thiophene ring vibrations at ~700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in different polymorphic forms?

Methodological Answer:

- Perform high-resolution SCXRD with data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Compare hydrogen bond geometries (e.g., N–H···O distances and angles) across polymorphs using Mercury or OLEX2 visualization tools .

- Conduct Hirshfeld surface analysis to quantify intermolecular interaction contributions (e.g., C–H···O vs. Cl···Cl contacts). For example, reports C–H···O interactions forming centrosymmetric dimers, which may differ in alternative packing arrangements .

Basic: What synthetic routes are documented for synthesizing this compound?

Methodological Answer:

- Amide coupling via activated esters (e.g., oxanilic acid ethyl ester intermediates) under anhydrous conditions is a common approach. For example, highlights the use of ethyl ester precursors in analogous benzamide syntheses .

- Chlorination post-functionalization may introduce 2,5-dichlorothiophene moieties using reagents like SOCl₂ or PCl₅ under controlled temperatures (40–60°C).

Advanced: How do chlorine substituents influence intermolecular interactions and crystal packing?

Methodological Answer:

- Halogen bonding : Chlorine atoms participate in Cl···Cl (3.3–3.5 Å) and Cl···π interactions, as observed in . These interactions stabilize layered packing motifs .

- Electron-withdrawing effects : Chlorine substituents on the thiophene ring alter electron density distribution, which can be modeled via density functional theory (DFT) . Compare Mulliken charges at key positions to predict interaction preferences.

Basic: What analytical techniques are suitable for monitoring stability under varying pH conditions?

Methodological Answer:

- LC-MS with UV detection (e.g., at 254 nm) tracks degradation products. demonstrates reversible equilibrium between nordiazepam and its amide derivative under acidic conditions (pH 3.1), with a peak area ratio of 0.75 .

- ¹H-NMR in deuterated solvents (e.g., D₂O/CD₃CN) identifies proton exchange or hydrolysis products.

Advanced: What computational approaches model electron density distribution in aromatic systems?

Methodological Answer:

- Quantum crystallography : Combine SCXRD data with Hansen-Coppens multipole model refinements in MoPro to map electron density around the benzoyl and thiophene rings .

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, critical for understanding reactivity .

Basic: How can researchers validate purity during synthesis?

Methodological Answer:

- HPLC-DAD with a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from byproducts.

- Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3%.

Advanced: What strategies mitigate data inconsistencies in crystallographic refinement?

Methodological Answer:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to address overlapping reflections in non-merohedral twins .

- Disorder modeling : Apply PART/SUMP restraints to resolve ambiguities in flexible substituents (e.g., chlorophenyl groups) .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Slow evaporation in dichloromethane/methanol (3:1 v/v) yields block-shaped crystals suitable for SCXRD. used similar methods to obtain 0.29×0.43×0.56 mm crystals .

Advanced: How do steric effects from the benzoyl group impact bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.